Physical and chemical properties of 8-Bromoquinoline-5-sulfonyl chloride
Physical and chemical properties of 8-Bromoquinoline-5-sulfonyl chloride
[1]
Executive Summary
8-Bromoquinoline-5-sulfonyl chloride (CAS: 930396-14-8) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery.[1][2][3][4][5] As a dual-functionalized quinoline scaffold, it offers two distinct vectors for chemical diversification: the electrophilic sulfonyl chloride moiety at the C5 position and the aryl bromide at the C8 position. This orthogonal reactivity profile makes it an invaluable intermediate for synthesizing "fragment-based" drug libraries, particularly for kinase inhibitors (e.g., ROCK, PKA) and antimicrobial agents where the quinoline core serves as a privileged pharmacophore.
Part 1: Chemical Identity & Physicochemical Profile[1][2][6]
This compound is characterized by the presence of a halogenated quinoline ring substituted with a sulfonyl chloride group.[6] The positioning of the bromine atom at C8 directs the electrophilic sulfonation to the C5 position, ensuring high regiochemical purity during synthesis.
Table 1: Physicochemical Properties
| Property | Data | Note |
| Chemical Name | 8-Bromoquinoline-5-sulfonyl chloride | |
| CAS Number | 930396-14-8 | Confirmed Identifier |
| Molecular Formula | C₉H₅BrClNO₂S | |
| Molecular Weight | 306.56 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical of sulfonyl chlorides |
| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc | Hydrolyzes in water/alcohols |
| Stability | Moisture Sensitive | Decomposes to sulfonic acid |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hydrolysis risk |
Part 2: Synthetic Pathways & Manufacturing[2]
The synthesis of 8-Bromoquinoline-5-sulfonyl chloride relies on Electrophilic Aromatic Substitution (EAS) . The quinoline ring system is deactivated towards electrophiles compared to benzene, but substitution occurs preferentially at the C5 and C8 positions due to the electron-rich nature of the carbocyclic ring relative to the pyridine ring.
Mechanism & Regioselectivity
-
Reagent: Chlorosulfonic acid (
), often used in excess to serve as both solvent and reagent. -
Directing Effects: The nitrogen atom deactivates the pyridine ring. In the carbocyclic ring, the C8 position is sterically and chemically blocked by the Bromine atom. Consequently, the electrophilic sulfonyl group (
) is directed almost exclusively to the C5 position .
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway showing the regioselective chlorosulfonation of 8-bromoquinoline.
Part 3: Reactivity Profile & Derivatization[2]
The core utility of 8-Bromoquinoline-5-sulfonyl chloride lies in its Orthogonal Reactivity . It allows medicinal chemists to sequentially modify the molecule without cross-interference.
Sulfonyl Chloride Reactivity (C5 Position)
The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles.
-
Sulfonamide Formation: Reacts with primary and secondary amines (
) in the presence of a base (e.g., , Pyridine) to form stable sulfonamides. This is the primary reaction for generating diversity in drug libraries. -
Hydrolysis: In the presence of water, it reverts to the sulfonic acid (
), which is a dead-end byproduct in most synthetic schemes. Strict anhydrous conditions are required.
Aryl Bromide Reactivity (C8 Position)
The bromine atom at C8 is a handle for transition-metal catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to extend the aromatic system.[2]
-
Buchwald-Hartwig Amination: Introduction of amine groups directly onto the ring.[2]
-
Sonogashira Coupling: Introduction of alkyne linkers.
Reactivity Logic (DOT Diagram)
Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.
Part 4: Applications in Medicinal Chemistry[2][12]
The 8-bromoquinoline-5-sulfonamide scaffold is a privileged structure in drug design.
Kinase Inhibition (ROCK/PKA)
Quinoline and isoquinoline sulfonamides are well-established inhibitors of Rho-associated protein kinase (ROCK). The 5-sulfonyl placement mimics the hinge-binding region of ATP or interacts with specific residues in the kinase active site. The C8-bromo group allows for the addition of "tail" groups that can probe the hydrophobic back pocket of the enzyme, improving selectivity.
Antimicrobial & Anticancer Agents
Quinoline derivatives, particularly 8-hydroxyquinolines, are known for metal chelation. While this specific compound is not an 8-hydroxy derivative, it serves as a precursor to 8-amino or 8-aryl substituted analogs that exhibit cytotoxicity against cancer cell lines (e.g., HeLa, HepG2) by intercalating DNA or inhibiting topoisomerase enzymes.[2]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<350 Da) and high ligand efficiency potential, this molecule is an ideal "fragment" for screening. Hits identified containing this core can be rapidly elaborated at the C5 (sulfonamide) and C8 (bromide) positions to improve potency and ADME properties.
Part 5: Handling, Stability & Safety Protocols
Warning: This compound is a corrosive sulfonyl chloride. It reacts violently with water and causes severe skin and eye burns.
Standard Operating Procedure (SOP) for Handling
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (Nitrile/Neoprene).[2]
-
Safety goggles + Face shield.
-
Lab coat.
-
Work exclusively in a Fume Hood.
-
-
Reaction Setup (Sulfonamide Synthesis):
-
Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Add 1.2–2.0 equivalents of Triethylamine (
) or Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. -
Addition: Dissolve the amine in solvent/base first. Add the sulfonyl chloride (dissolved in minimal solvent) dropwise at 0°C to control the exotherm.
-
Quench: Quench with saturated Sodium Bicarbonate (
) solution, not water directly, to neutralize residual acid.
-
-
Storage:
-
Store in a tightly sealed container under Nitrogen or Argon.
-
Keep refrigerated (2–8°C).
-
If the solid turns from white/pale yellow to brown/gummy, it has likely hydrolyzed and degraded.
-
References
-
BLD Pharm. (2024). Product Analysis: 8-Bromoquinoline-5-sulfonyl chloride (CAS 930396-14-8).[1][3][4][5] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 5-Bromoquinoline-8-sulfonyl chloride (Isomer Comparison). Retrieved from
-
BenchChem. (2025).[9] Application Note: Reaction of Quinoline-5-sulfonyl chlorides with Amines. Retrieved from
-
Musiol, R. et al. (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. Molecules. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Quinoline Sulfonyl Chlorides. Retrieved from
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